Cas no 52707-46-7 (2-(2-Thienyl)pyrrole)
2-(2-Thienyl)pyrrole Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Thienyl)pyrrole
- 2-(2'-Thienyl)pyrrole
- 2-thiophen-2-yl-1H-pyrrole
- 1H-Pyrrole,2-(2-thienyl)
- 2-(2-pyrrolyl)Thiophene
- Thiophene,2-(2-pyrrolyl)
- 52707-46-7
- SCHEMBL548090
- 2-THIENYLPYRROLE
- AKOS006346820
- 89761-73-9
- DTXSID10200675
- 2-(THIOPHEN-2-YL)-1H-PYRROLE
- 1H-Pyrrole, 2-(2-thienyl)-, homopolymer
- Thiophene, 2-(2-pyrrolyl)-
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- MDL: MFCD01860011
- Inchi: 1S/C8H7NS/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9H
- InChI Key: XCJMGRZQOXNTRE-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1=CC=CN1
Computed Properties
- Exact Mass: 149.03000
- Monoisotopic Mass: 149.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 44A^2
Experimental Properties
- Density: 1.217
- Boiling Point: 303.3°Cat760mmHg
- Flash Point: 140.3°C
- Refractive Index: 1.631
- PSA: 44.03000
- LogP: 2.74320
2-(2-Thienyl)pyrrole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2-Thienyl)pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T221785-25mg |
2-(2-Thienyl)pyrrole |
52707-46-7 | 25mg |
$ 170.00 | 2022-06-03 | ||
| TRC | T221785-50mg |
2-(2-Thienyl)pyrrole |
52707-46-7 | 50mg |
$ 285.00 | 2022-06-03 | ||
| TRC | T221785-100mg |
2-(2-Thienyl)pyrrole |
52707-46-7 | 100mg |
$ 455.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D520651-1g |
2-(THIOPHEN-2-YL)-1H-PYRROLE |
52707-46-7 | 95% | 1g |
$680 | 2024-08-03 | |
| eNovation Chemicals LLC | D520651-1g |
2-(THIOPHEN-2-YL)-1H-PYRROLE |
52707-46-7 | 95% | 1g |
$680 | 2025-02-18 | |
| eNovation Chemicals LLC | D520651-1g |
2-(THIOPHEN-2-YL)-1H-PYRROLE |
52707-46-7 | 95% | 1g |
$680 | 2025-02-22 |
2-(2-Thienyl)pyrrole Related Literature
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Nisar A. Mir,Panduga Ramaraju,Satheeshvarma Vanaparthi,Sachin Choudhary,Rajnish P. Singh,Preetika Sharma,Rajni Kant,Rajpal Singh,Murugesan Sankaranarayanan,Indresh Kumar New J. Chem. 2020 44 16329
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S. E. Korostova (deceased),Al'bina I. Mikhaleva,Boris A. Trofimov Russ. Chem. Rev. 1999 68 459
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Vellaiappillai Tamilavan,Seungmin Kim,Ji Yeong Sung,Dal Yong Lee,Shinuk Cho,Youngeup Jin,Junghyun Jeong,Sung Heum Park,Myung Ho Hyun New J. Chem. 2016 40 10153
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Sandhya Sadanandan,Dharmendra Kumar Gupta New J. Chem. 2020 44 3350
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Wei Du,Mi-Na Zhao,Zhi-Hui Ren,Yao-Yu Wang,Zheng-Hui Guan Chem. Commun. 2014 50 7437
Additional information on 2-(2-Thienyl)pyrrole
Recent Advances in the Study of 2-(2-Thienyl)pyrrole (CAS: 52707-46-7): A Promising Scaffold in Chemical Biology and Pharmaceutical Research
2-(2-Thienyl)pyrrole (CAS: 52707-46-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique thiophene-pyrrole hybrid structure, serves as a crucial scaffold in the development of novel therapeutic agents and functional materials. The latest research has focused on exploring its synthetic pathways, biological activities, and potential applications in drug discovery, making it a subject of intense scientific investigation.
Recent studies have highlighted the synthetic versatility of 2-(2-Thienyl)pyrrole, with researchers developing efficient and scalable methods for its production. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel palladium-catalyzed cross-coupling approach that significantly improves the yield and purity of the compound. This advancement is particularly important for large-scale pharmaceutical applications, where consistent quality and cost-effectiveness are paramount. The study also explored the compound's stability under various conditions, providing valuable insights for its storage and handling in industrial settings.
In the realm of drug discovery, 2-(2-Thienyl)pyrrole has shown remarkable potential as a core structure for developing kinase inhibitors. A 2024 research paper in Bioorganic & Medicinal Chemistry Letters reported the design and synthesis of a series of derivatives targeting JAK2 kinases, which play a critical role in inflammatory diseases and certain cancers. The lead compound from this series demonstrated nanomolar potency and excellent selectivity in preclinical models, suggesting its potential as a candidate for further development. Molecular docking studies revealed that the thiophene-pyrrole moiety forms crucial interactions with the ATP-binding site of the kinase, explaining its high affinity.
Beyond its pharmaceutical applications, 2-(2-Thienyl)pyrrole has also emerged as a valuable building block in materials science. Researchers have recently exploited its conjugated π-system and electron-rich nature to develop organic semiconductors with tunable optoelectronic properties. A 2023 study in Advanced Materials showcased its incorporation into donor-acceptor polymers for organic photovoltaic devices, achieving power conversion efficiencies competitive with traditional materials. The compound's ability to facilitate charge transport while maintaining solution processability makes it particularly attractive for next-generation flexible electronics.
The safety profile and pharmacokinetic properties of 2-(2-Thienyl)pyrrole derivatives have been the subject of recent investigations. A comprehensive toxicological assessment published in Chemical Research in Toxicology (2024) evaluated various derivatives for their cytotoxicity, genotoxicity, and metabolic stability. The results indicated that while the parent compound shows excellent biocompatibility, certain modifications to the pyrrole ring can significantly affect its safety profile. These findings provide crucial guidelines for medicinal chemists working on structure-activity relationship optimization.
Looking forward, the unique properties of 2-(2-Thienyl)pyrrole position it as a multifunctional platform for interdisciplinary research. Current challenges include improving its synthetic accessibility for industrial-scale production and further elucidating its structure-activity relationships across different biological targets. With ongoing advancements in synthetic methodology and computational modeling, researchers anticipate the development of even more potent and selective derivatives in the coming years, potentially leading to breakthrough therapeutic agents and advanced functional materials.
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